molecular formula C11H12N2O3 B1288129 Methyl 4-(2-oxoimidazolidin-1-yl)benzoate CAS No. 627901-54-6

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No. B1288129
Key on ui cas rn: 627901-54-6
M. Wt: 220.22 g/mol
InChI Key: JJEJWKYMXZCGPN-UHFFFAOYSA-N
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Patent
US07790707B2

Procedure details

Methyl 4-(3-(2-chloroethyl)ureido)benzoate (8.5 g, 33.1 mmol) was then stirred in N,N-dimethylformamide (80 ml) with K2CO3 (2.3 g, 16.7 mmol) at room temperature for 12 hours. The solid was filtered off and the solvent was removed in vacuum. The crude product was dissolved in dichloromethane and purified on ISCO system (30% EtOAc in dichloromethane) to give a pure product as a white crystalline (5.48 g, 75%): 1H NMR (400 MHz, CDCl3) δ 8.00 (d, 2H), 7.62 (d, 2H), 4.90 (br s, 1H), 3.97 (dd, 2H), 3.90 (s, 3H), 3.60 (dd, 2H). MS (ESI) m/z: Calculated: 220.08; Observed: 221.10 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5](=[O:17])[NH:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[O:17]=[C:5]1[NH:4][CH2:3][CH2:2][N:6]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClCCNC(NC1=CC=C(C(=O)OC)C=C1)=O
Name
Quantity
2.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified on ISCO system (30% EtOAc in dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give a pure product as a white crystalline (5.48 g, 75%)

Outcomes

Product
Name
Type
Smiles
O=C1N(CCN1)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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